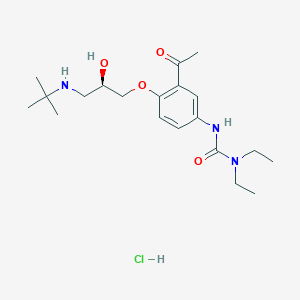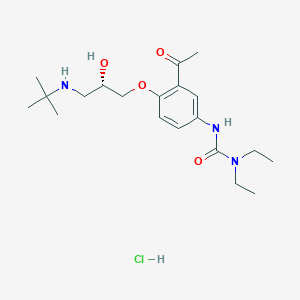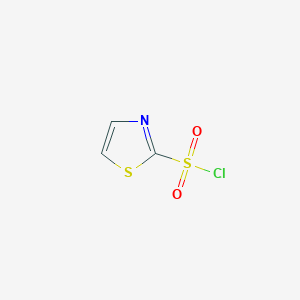
2-Thiazolsulfonylchlorid
Übersicht
Beschreibung
2-Thiazolesulfonyl chloride, also known as 2-thiazolyl sulfonyl chloride, is an important organic compound used in the synthesis of various organic molecules. It is a colorless, water-soluble solid that is insoluble in most organic solvents. 2-Thiazolesulfonyl chloride is a versatile reagent used in a variety of synthetic reactions, including the synthesis of heterocyclic compounds, the preparation of sulfur-containing compounds, and the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
2-Thiazolsulfonylchlorid wird bei der Synthese von heterocyclischen Verbindungen verwendet . Heterocyclische Verbindungen sind organische Verbindungen, die einen Ringaufbau enthalten, der neben Kohlenstoff auch Atome wie Schwefel, Sauerstoff oder Stickstoff als Teil des Rings enthält. Sie kommen in vielen natürlichen und synthetischen Produkten vor, darunter Pharmazeutika und Farbstoffe.
Herstellung von schwefelhaltigen Verbindungen
Diese Verbindung dient als wertvolles Reagenz bei der Herstellung von schwefelhaltigen Verbindungen . Schwefelhaltige Verbindungen sind in einer Vielzahl von Bereichen wichtig, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften.
Herstellung von Pharmazeutika
This compound wird bei der Herstellung von Pharmazeutika verwendet . Viele Medikamente enthalten Schwefel, und diese Verbindung kann verwendet werden, um Schwefel in diese Medikamente einzubringen.
Herstellung von Agrochemikalien
Agrochemikalien, wie z. B. Pestizide und Düngemittel, enthalten oft Schwefel. This compound kann bei der Synthese dieser Agrochemikalien verwendet werden .
Synthese von Thiazolo[3,2-a]pyrimidinen
Thiazolo[3,2-a]pyrimidine werden unter Verwendung von this compound synthetisiert . Diese Verbindungen haben eine hohe Antitumor-, antibakterielle und entzündungshemmende Wirkung gezeigt .
Synthese von 2-substituierten Derivaten
This compound wird bei der Synthese und den chemischen Eigenschaften ihrer 2-substituierten Derivate verwendet . Diese Derivate haben verschiedene Anwendungen in der medizinischen Chemie.
Safety and Hazards
2-Thiazolesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 2-Thiazolesulfonyl chloride is organic bases . The compound interacts with these bases to form thiazole derivatives .
Mode of Action
The mode of action of 2-Thiazolesulfonyl chloride involves a nucleophilic attack of the organic base on the sulfonyl chloride . This is followed by a proton transfer that gives rise to the thiazole product .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of diverse organic molecules . These molecules can potentially influence various biochemical pathways, depending on their specific structures and properties.
Result of Action
The result of the action of 2-Thiazolesulfonyl chloride is the formation of thiazole derivatives . These derivatives can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of 2-Thiazolesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is slightly soluble in water and soluble in alcohol and ether . Therefore, the presence and concentration of these solvents can affect the compound’s action, efficacy, and stability. Additionally, the compound should be stored under an inert atmosphere at -86°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
It is known that the reaction between 2-Thiazolesulfonyl chloride and organic bases leads to the formation of thiazole derivatives . This process involves the nucleophilic attack of the organic base on the sulfonyl chloride, followed by a proton transfer that gives rise to the thiazole product .
Cellular Effects
Thiazole derivatives, which can be formed from 2-Thiazolesulfonyl chloride, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
It is known that it can react with organic bases to form thiazole derivatives . The formation of these derivatives involves a nucleophilic attack on the sulfonyl chloride, followed by a proton transfer .
Temporal Effects in Laboratory Settings
It is known that 2-Thiazolesulfonyl chloride is stored at -86°C under an inert atmosphere .
Eigenschaften
IUPAC Name |
1,3-thiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-5-1-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJQWMUBCRPGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468861 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100481-09-2 | |
| Record name | 2-THIAZOLESULFONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


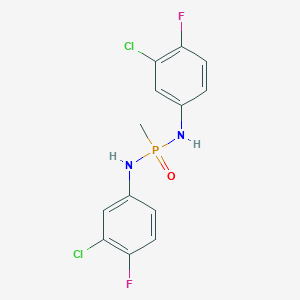
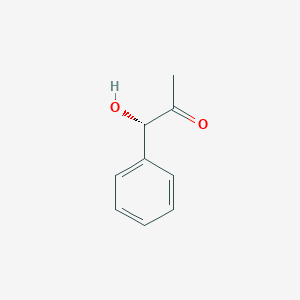
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
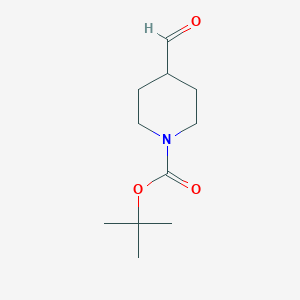
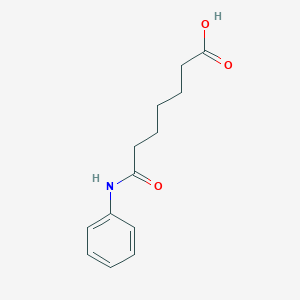

![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)


![4-Chloro-9H-pyrido[2,3-b]indole](/img/structure/B29999.png)
